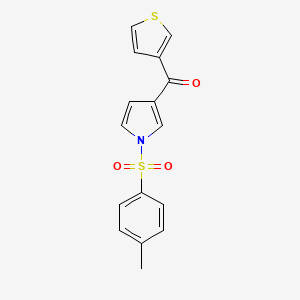

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

説明

Synthesis Analysis

Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .

科学的研究の応用

-

- Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

-

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

-

Organic Light-Emitting Diodes (OLEDs)

- Thiophene-mediated molecules are used in the fabrication of OLEDs .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

-

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives show a variety of properties and applications .

-

Anti-Inflammatory and Antioxidant Activities

- Chalcones and thiophene moieties are present in a large number of bioactive molecules having diverse biological efficiency .

- Methods of application or experimental procedures: The synthesis of these compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde .

- Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

-

Synthesis of Anticancer and Anti-Atherosclerotic Agents

- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

- Methods of application or experimental procedures: The synthesis of these agents involves the use of 2-butylthiophene and 2-octylthiophene .

- Outcomes: These agents act as metal complexing agents and in the development of insecticides .

-

High-Performance Anode Material for Lithium-Ion Batteries

- Thiophene-diketopyrrolopyrrole-based molecules, such as 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA), were synthesized and then loaded in graphene aerogels .

- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .

- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .

-

Antibacterial, Antifungal, Antioxidant, Anticorrosion, and Anticancer Activities

- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .

- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

-

Synthesis of Biologically Active Compounds

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA) were synthesized, which were then loaded in graphene aerogels .

- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .

- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .

- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .

- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

特性

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPYVHDLBWLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

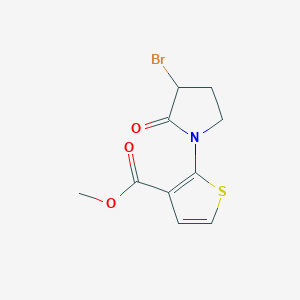

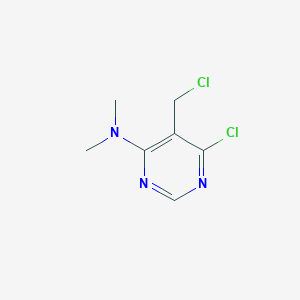

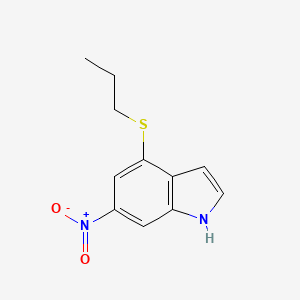

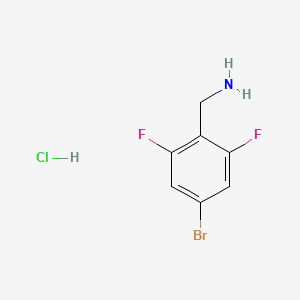

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)